molecular formula C11H15BrO2Zn B14879331 3-i-Butyloxy-4-methoxyphenylZinc bromide

3-i-Butyloxy-4-methoxyphenylZinc bromide

Cat. No.: B14879331
M. Wt: 324.5 g/mol
InChI Key: IUNXRZKATMZMEB-UHFFFAOYSA-M
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Description

3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide+Zn3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE\text{3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide} + \text{Zn} \rightarrow \text{3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE} 3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide+Zn→3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products Formed

The major products formed from reactions involving 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.

Scientific Research Applications

3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents.

    Biological Studies: It is used in the synthesis of biologically active compounds for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ISO-BUTYLOXY-4-METHYLPHENYLZINC BROMIDE
  • 3-ISO-BUTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
  • 3-ISO-BUTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE

Uniqueness

3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity and makes it particularly useful in certain organic transformations compared to its analogs.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-4-ide

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h4,6-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

IUNXRZKATMZMEB-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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